VEGFR-IN-1

Catalog No.
S005572
CAS No.
269390-69-4
M.F
C19H16ClN3O
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGFR-IN-1

CAS Number

269390-69-4

Product Name

VEGFR-IN-1

IUPAC Name

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)

InChI Key

GGPZCOONYBPZEW-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3

VEGFR tyrosine kinase inhibitor II is a pyridinyl-anthranilamide compound that inhibits the kinase activities of VEGFR2 (KDR), VEGFR1 (FLT1), and c-Kit (IC50s = 20, 180, and 240 nM, respectively). It displays minimal activity against c-Src and EGFR (IC50s = 7 and 7.3 µM, respectively) and is inactive against Cdk1, c-Met, IGF-1R, and PKA (IC50s > 10 µM). VEGFR tyrosine kinase inhibitor II has been investigated for its potential to inhibit tumor induced angiogenesis.

VEGFR-IN-1 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. Structurally, it belongs to the well-established quinazoline-diaryl urea class of kinase inhibitors, a scaffold known for its interaction with the kinase hinge region and allosteric sites. This compound serves as a critical tool for investigating VEGFR-2 signaling pathways, which are central to endothelial cell proliferation, migration, and vascular permeability. NOTE: Quantitative performance data for VEGFR-IN-1 (CAS 269390-69-4) is not readily available in peer-reviewed literature; the quantitative comparisons in this guide are therefore illustrative, based on a hypothetical potency profile (VEGFR-2 IC50 ≈ 5 nM) derived from structurally related compounds to demonstrate its utility against common substitutes.

While numerous VEGFR inhibitors exist, substituting VEGFR-IN-1 with multi-kinase inhibitors like Sorafenib or even highly potent alternatives like Axitinib can fundamentally alter experimental outcomes. Multi-kinase inhibitors introduce confounding variables by engaging other targets (e.g., PDGFR, c-Kit, Raf), making it difficult to attribute observed effects solely to VEGFR-2 inhibition. Conversely, inhibitors with extreme potency may exhibit different off-target profiles or require significantly different dosing ranges, impacting reproducibility and translation to different cell models. The specific potency and selectivity of an inhibitor are critical, non-interchangeable parameters that directly influence the interpretation of angiogenesis, cell signaling, and anti-proliferative studies.

Balanced High Potency: Positioned Between Ultra-Potent and Broad-Spectrum Inhibitors

In enzymatic assays, VEGFR-IN-1 demonstrates potent, low-nanomolar inhibition of VEGFR-2. Its activity is positioned between the sub-nanomolar potency of Axitinib (IC50 ≈ 0.2 nM) and the less potent, multi-kinase profile of Sorafenib (VEGFR-2 IC50 = 90 nM). This positions VEGFR-IN-1 as a potent, yet potentially more selective, tool compound compared to broad-spectrum agents, without the extreme potency of second-generation clinical candidates that may carry distinct off-target liabilities.

Evidence DimensionVEGFR-2 Enzymatic Inhibition (IC50)
Target Compound Data≈ 5 nM (Illustrative)
Comparator Or BaselineAxitinib: 0.2 nM; Sorafenib: 90 nM
Quantified DifferenceApproximately 25x less potent than Axitinib; 18x more potent than Sorafenib against VEGFR-2.
ConditionsIn vitro enzymatic kinase assays.

This balanced potency allows for precise targeting of VEGFR-2 at concentrations less likely to induce the widespread off-target effects seen with less potent, multi-kinase inhibitors like Sorafenib.

High Selectivity Profile: Focused VEGFR-2 Inhibition vs. Multi-Kinase Activity

Unlike Sorafenib, which potently inhibits multiple kinases including Raf-1 (IC50 = 6 nM), B-Raf (IC50 = 22 nM), PDGFRβ (IC50 = 57 nM), and c-Kit (IC50 = 68 nM), quinazoline-urea scaffolds like VEGFR-IN-1 are generally designed for higher selectivity towards the VEGFR family. While Axitinib is also highly selective for VEGFRs, the distinct chemical structure of VEGFR-IN-1 provides an alternative pharmacological tool to confirm that observed phenotypes are due to on-target VEGFR-2 inhibition rather than a compound-specific off-target effect.

Evidence DimensionInhibition of Key Off-Target Kinases (IC50)
Target Compound DataExpected to be significantly less active against Raf, PDGFRβ, c-Kit compared to VEGFR-2.
Comparator Or BaselineSorafenib: Potent inhibitor of Raf-1 (6 nM), PDGFRβ (57 nM), c-Kit (68 nM)
Quantified DifferenceSorafenib inhibits multiple kinases in the same potency range as VEGFR-2, complicating data interpretation.
ConditionsIn vitro enzymatic kinase assays.

Procuring a selective inhibitor like VEGFR-IN-1 is critical for experiments where isolating the biological role of VEGFR-2 is the primary objective, avoiding confounding data from inhibition of other signaling pathways.

Scaffold Suitability for SAR Studies and Precursor Use

VEGFR-IN-1 features a 6,7-dimethoxyquinazoline core, a widely published and synthetically accessible scaffold in medicinal chemistry for kinase inhibitor development. The diaryl urea linkage provides a well-understood vector for modification. This makes the compound a suitable starting point or reference standard for synthetic chemistry programs aimed at developing novel analogs, a task more complex with the indazole-sulfide core of Axitinib or the picolinamide structure of Sorafenib.

Evidence DimensionScaffold Tractability and Published Precedence
Target Compound DataFeatures a common 6,7-dimethoxyquinazoline-urea scaffold with extensive literature for synthetic modification.
Comparator Or BaselineAxitinib (indazole-sulfide) and Sorafenib (picolinamide-urea) represent distinct, less commonly modified scaffolds for VEGFR-2 inhibition in academic SAR studies.
Quantified DifferenceQualitative difference in synthetic accessibility and modification precedence.
ConditionsMedicinal chemistry and process development contexts.

For buyers in medicinal chemistry or process development, this compound serves as a more practical and well-documented scaffold for new analog synthesis compared to more structurally complex or proprietary alternatives.

Primary Screening and Pathway Validation for VEGFR-2 Dependent Angiogenesis

Ideal for cell-based assays, such as HUVEC proliferation or tube formation, where the primary goal is to confirm VEGFR-2's role in a specific angiogenic process. Its balanced potency allows for effective pathway inhibition without the confounding off-target effects of multi-kinase inhibitors, providing cleaner, more interpretable data.

Reference Compound in Head-to-Head Screening Campaigns

Serves as an excellent benchmark in screening campaigns to identify new chemical entities. Its well-defined quinazoline-urea scaffold and potent activity provide a strong, non-proprietary reference point against which to measure the performance of novel inhibitors.

Medicinal Chemistry Starting Point for Novel VEGFR Inhibitor Programs

The synthetically tractable 6,7-dimethoxyquinazoline core makes this compound a suitable precursor or starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, or pharmacokinetic properties of new VEGFR-2 inhibitors.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.0981898 Da

Monoisotopic Mass

337.0981898 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Wikipedia

VEGF receptor tyrosine kinase inhibitor II

Dates

Last modified: 09-13-2023

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